molecular formula C2HF3O2.H3N B213048 Ammonium trifluoroacetate CAS No. 3336-58-1

Ammonium trifluoroacetate

Cat. No.: B213048
CAS No.: 3336-58-1
M. Wt: 131.05 g/mol
InChI Key: YCNIBOIOWCTRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium trifluoroacetate is a chemical compound with the molecular formula CF3COONH4. It is a salt formed from trifluoroacetic acid and ammonium. This compound is known for its use as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium trifluoroacetate can be synthesized by neutralizing trifluoroacetic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent:

CF3COOH+NH3CF3COONH4\text{CF}_3\text{COOH} + \text{NH}_3 \rightarrow \text{CF}_3\text{COONH}_4 CF3​COOH+NH3​→CF3​COONH4​

Industrial Production Methods: Industrial production of this compound follows a similar route, where trifluoroacetic acid is neutralized with ammonia gas. The reaction is controlled to ensure complete neutralization, and the product is purified by recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is more commonly used as a reagent rather than a substrate in such reactions.

    Reduction: This compound is not typically involved in reduction reactions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the trifluoroacetate ion acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Ammonium formate (NH4HCO2)
  • Ammonium acetate (NH4C2H3O2)
  • Sodium trifluoroacetate (CF3COONa)

Comparison:

This compound stands out due to its unique combination of properties, making it a versatile reagent in both academic and industrial settings.

Properties

IUPAC Name

azane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIBOIOWCTRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals, soluble in water; [MSDSonline]
Record name Ammonium trifluoroacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7966
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3336-58-1
Record name Ammonium trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3336-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium trifluoroacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ammonium trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium trifluoroacetate
Reactant of Route 2
Ammonium trifluoroacetate
Reactant of Route 3
Ammonium trifluoroacetate
Reactant of Route 4
Reactant of Route 4
Ammonium trifluoroacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ammonium trifluoroacetate
Customer
Q & A

ANone: Ammonium trifluoroacetate has the molecular formula C2H4F3NO2 and a molecular weight of 143.06 g/mol.

ANone: Electron Spin Resonance (ESR) studies have been conducted on γ-irradiated single crystals of this compound, revealing information about the free radicals generated at different temperatures [].

ANone: this compound has demonstrated utility as a catalyst and solid support in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones [], offering a simplified and economical approach. It also serves as an efficient catalyst in the synthesis of bis(indolyl)methanes from aromatic aldehydes and indole in acetonitrile [].

ANone: this compound plays a crucial role in regioselective Mannich condensation reactions. Using dimethyl(methylene)this compound in trifluoroacetic acid facilitates the synthesis of the more substituted aminoketone [, , ]. Conversely, employing di-isopropyl(methylene)ammonium perchlorate in acetonitrile leads to the less substituted aminoketone [].

ANone: Yes, this compound has been successfully employed in the synthesis of tetrahydropyridine derivatives, acting as a catalyst in a facile one-pot, solvent-free strategy []. This highlights its potential in developing environmentally friendly synthetic protocols.

ANone: this compound is a valuable additive in mobile phases for separating chiral acids and bases in chiral high-performance liquid chromatography (HPLC) []. Its versatility allows for the resolution of enantiomers on the same derivatized polysaccharide chiral columns without altering the mobile phase between analyses, leading to cost and time savings.

ANone: this compound serves as a component in commercially available tuning solutions for negative-ion Direct Analysis in Real Time Mass Spectrometry (DART-MS) []. It provides negative ions across a wide m/z range, facilitating accurate mass calibration.

ANone: While specific stability data might require further investigation, this compound's application as an additive in HPLC mobile phases suggests its stability in solutions containing organic solvents like acetonitrile [, , ].

ANone: Research on aqueous solutions containing this compound, among other similar ionic liquids, has revealed exothermic transitions unrelated to crystallization and significant structural changes upon cooling into a glassy state []. This highlights its influence on solution behavior at low temperatures.

ANone: Yes, quantum chemical calculations have been employed to elucidate the mechanism of primary amination reactions involving this compound and cyanamidyl/arylcyanamidyl radicals []. These studies provide valuable insights into reaction pathways and selectivity.

ANone: While specific SAR studies on this compound might be limited, research on amphiphilic perylene bisimides incorporating this compound as a salt highlights the importance of the cationic ammonium side chain for antifungal activity [].

ANone: Information regarding the environmental impact and degradation pathways of this compound is limited in the provided research. Further studies are required to assess its potential ecotoxicological effects and develop appropriate mitigation strategies.

ANone: Various analytical techniques, including HPLC, mass spectrometry, NMR, and computational chemistry tools, can be employed to investigate the properties and applications of this compound [, , , , ]. Access to these instruments and expertise in these analytical techniques are essential for efficient research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.